

Chemical structure and properties of Terrecyclic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Terrecyclic Acid*

Cat. No.: B016020

[Get Quote](#)

Terrecyclic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terrecyclic acid, a sesquiterpenoid natural product isolated from the fungus *Aspergillus terreus*, has garnered significant interest within the scientific community due to its notable antibiotic and anticancer activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Terrecyclic acid**. Detailed experimental protocols for key biological assays are provided, and the known signaling pathways affected by this compound are visually represented. This document aims to serve as a core resource for researchers and drug development professionals investigating the therapeutic potential of **Terrecyclic acid**.

Chemical Structure and Identifiers

Terrecyclic acid is a structurally complex sesquiterpene characterized by a tricyclic core. Its systematic IUPAC name is (1S,5R,6R,9R)-11,11-dimethyl-2-methylidene-3-oxotricyclo[4.3.2.0^{1,5}]undecane-9-carboxylic acid.[\[1\]](#)

Table 1: Chemical Identifiers of **Terrecyclic Acid**

Identifier	Value
Molecular Formula	C ₁₅ H ₂₀ O ₃ [2]
Molecular Weight	248.32 g/mol [1]
CAS Number	83058-94-0 [2]
PubChem CID	14807158 [1]
InChI Key	SMAWCSOVJJHIOI-JNIYBQFBSA-N [1]
Canonical SMILES	CC1(C[C@@]23--INVALID-LINK--C(=O)O)C [1]

Physicochemical Properties

Terrecyclic acid is a solid at room temperature and is reported to be soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[\[3\]](#) Detailed quantitative physicochemical data are summarized in the table below.

Table 2: Physicochemical Properties of **Terrecyclic Acid**

Property	Value	Reference
Physical State	Solid	[2]
Melting Point	Not experimentally reported	
Boiling Point	Not experimentally reported	
Solubility	Soluble in ethanol, methanol, DMF, DMSO	[3]
logP (computed)	2.6	[1]
Topological Polar Surface Area	54.4 Å ²	[1]

Spectroscopic Data

The structural elucidation of **Terrecyclic acid** has been supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS).

¹³C-NMR Spectroscopy

The assignment of the fifteen carbon signals in the ¹³C-NMR spectrum of **Terrecyclic acid A** has been performed, confirming its sesquiterpenoid structure derived from an isoprene pathway.[\[4\]](#)[\[5\]](#)

(Note: Specific chemical shift data from the primary literature is not readily available in the searched resources.)

Infrared (IR) Spectroscopy

(Note: Specific IR absorption data from the primary literature is not readily available in the searched resources.)

Mass Spectrometry (MS)

The exact mass of **Terrecyclic acid A** has been determined by high-resolution mass spectrometry.

Table 3: Mass Spectrometry Data for **Terrecyclic Acid**

Ion	m/z (predicted)
[M+H] ⁺	249.14853
[M+Na] ⁺	271.13047
[M-H] ⁻	247.13397

(Data from PubChemLite)[\[6\]](#)

Biological Activity

Terrecyclic acid exhibits a range of biological activities, most notably as an antibiotic and an anticancer agent.[\[2\]](#)

Antibiotic Activity

Terrecyclic acid has demonstrated activity against Gram-positive bacteria.

Table 4: Minimum Inhibitory Concentrations (MIC) of **Terrecyclic Acid**

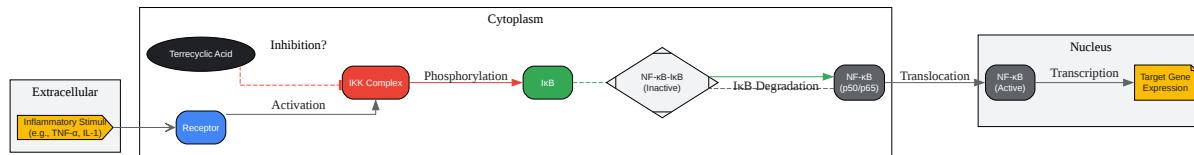
Organism	MIC (µg/mL)
Staphylococcus aureus	25
Bacillus subtilis	50
Micrococcus roseus	25

(Data from Cayman Chemical)[2]

Anticancer Activity

Terrecyclic acid has shown promising anticancer activity in both in vitro and in vivo models.

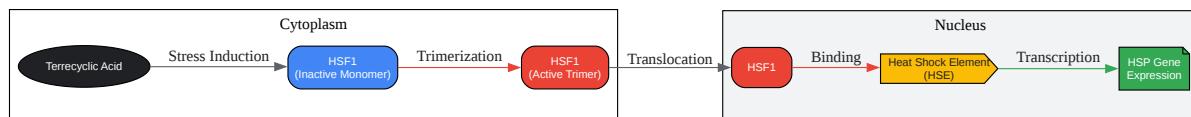
Terrecyclic acid inhibits cell growth in various cancer cell lines.[2] Its anticancer activity is associated with the modulation of multiple cellular stress response pathways.


In a P388 murine leukemia model, administration of **Terrecyclic acid** at concentrations of 0.1, 1, and 10 mg/mL reduced the number of ascitic fluid tumor cells.[2][7]

Mechanism of Action & Signaling Pathways

The precise mechanism of action of **Terrecyclic acid** is still under investigation; however, several key cellular effects have been identified.[3] The compound is known to induce a heat shock response, increase the levels of reactive oxygen species (ROS), and inhibit the activity of the NF-κB signaling pathway.[2][3]

Inhibition of NF-κB Signaling Pathway


The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. **Terrecyclic acid** has been shown to inhibit NF-κB activity.[2] The following diagram illustrates a potential mechanism for this inhibition.

[Click to download full resolution via product page](#)

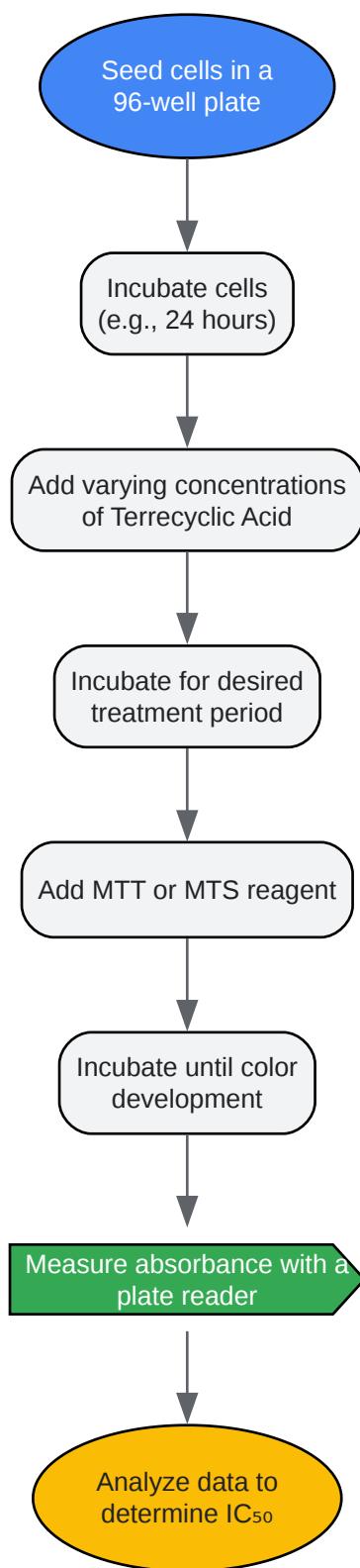
Figure 1: Postulated Inhibition of the NF-κB Signaling Pathway by **Terrecyclic Acid**.

Induction of Heat Shock Response

Terrecyclic acid induces a cellular heat shock response.^[2] This response is primarily mediated by the transcription factor Heat Shock Factor 1 (HSF1). Upon activation, HSF1 translocates to the nucleus and induces the expression of heat shock proteins (HSPs), which act as molecular chaperones.

[Click to download full resolution via product page](#)

Figure 2: Induction of the Heat Shock Response by **Terrecyclic Acid**.

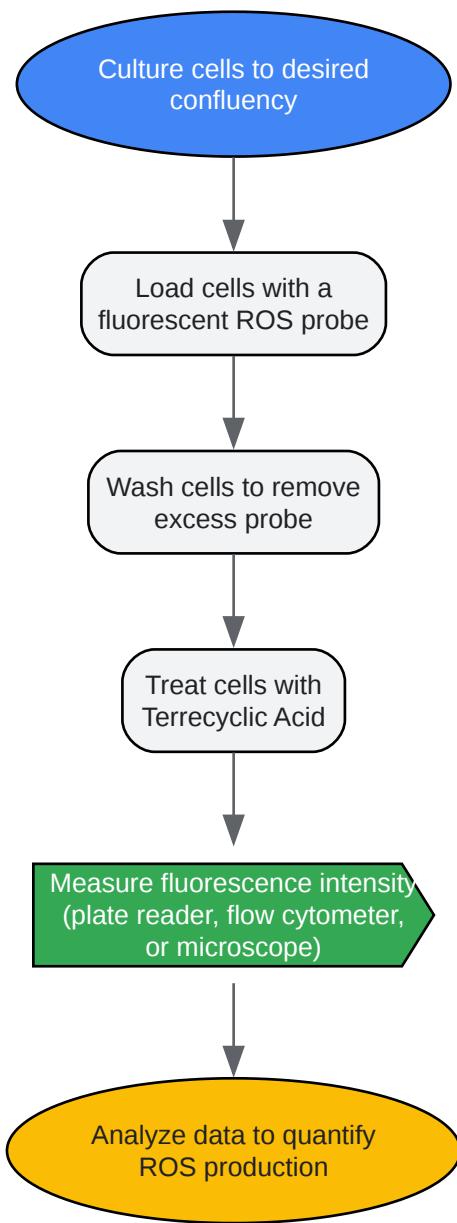

Experimental Protocols

The following sections provide generalized protocols for key *in vitro* assays used to characterize the biological activity of **Terrecyclic acid**. It is recommended to consult the

primary literature for specific experimental details.

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

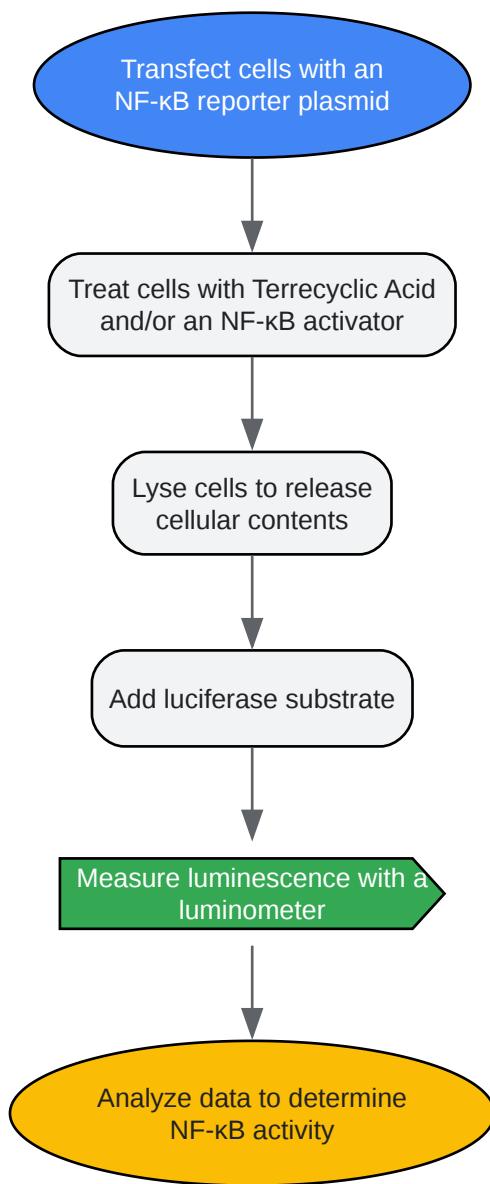


[Click to download full resolution via product page](#)

Figure 3: General Workflow for a Cell Viability Assay.

Reactive Oxygen Species (ROS) Detection Assay

This assay utilizes a fluorescent probe to detect the levels of intracellular ROS.



[Click to download full resolution via product page](#)

Figure 4: General Workflow for an ROS Detection Assay.

NF-κB Reporter Assay

This assay typically uses a reporter gene (e.g., luciferase) under the control of an NF-κB response element to measure NF-κB transcriptional activity.

[Click to download full resolution via product page](#)

Figure 5: General Workflow for an NF-κB Reporter Assay.

Conclusion

Terrecyclic acid is a promising natural product with multifaceted biological activities that warrant further investigation for its therapeutic potential. This technical guide provides a foundational understanding of its chemical and biological properties. Future research should focus on elucidating the precise molecular targets and mechanisms of action to fully realize its utility in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Terrecyclic acid A | C15H20O3 | CID 14807158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Heat shock factor 1 promotes TERRA transcription and telomere protection upon heat stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terrecyclic acid A, a new antibiotic from Aspergillus terreus. III. ¹³C NMR spectrum of terrecyclic acid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the biosynthesis of terrecyclic acid A, an antitumor antibiotic from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - Terrecyclic acid a (C15H20O3) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical structure and properties of Terrecyclic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b016020#chemical-structure-and-properties-of-terrecyclic-acid\]](https://www.benchchem.com/product/b016020#chemical-structure-and-properties-of-terrecyclic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com